molecular formula C19H15ClN4S B12141207 3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12141207
M. Wt: 366.9 g/mol
InChI Key: MMEKYQIAGOQGAC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group is attached through a sulfanyl linkage, which can be achieved by reacting naphthalen-1-ylmethyl chloride with a thiol derivative of the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine: Lacks the naphthalen-1-ylmethyl group.

    5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Lacks the 2-chlorophenyl group.

Uniqueness

The presence of both the 2-chlorophenyl and naphthalen-1-ylmethyl groups in 3-(2-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine contributes to its unique chemical properties and potential biological activities. This combination of functional groups may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C19H15ClN4S

Molecular Weight

366.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H15ClN4S/c20-17-11-4-3-10-16(17)18-22-23-19(24(18)21)25-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12,21H2

InChI Key

MMEKYQIAGOQGAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=CC=CC=C4Cl

Origin of Product

United States

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